molecular formula C17H16BrN3O B13938752 3-Bromo-N-(4-methoxybenzyl)-N-methyl-1,6-naphthyridin-7-amine

3-Bromo-N-(4-methoxybenzyl)-N-methyl-1,6-naphthyridin-7-amine

Cat. No.: B13938752
M. Wt: 358.2 g/mol
InChI Key: OQITXHSUHYHGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.

Preparation Methods

The synthesis of 1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity .

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, N-bromosuccinimide, potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- is unique compared to other similar compounds due to its specific substitution pattern and the presence of the 4-methoxyphenylmethyl and N-methyl groups. Similar compounds include:

Properties

Molecular Formula

C17H16BrN3O

Molecular Weight

358.2 g/mol

IUPAC Name

3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl-1,6-naphthyridin-7-amine

InChI

InChI=1S/C17H16BrN3O/c1-21(11-12-3-5-15(22-2)6-4-12)17-8-16-13(9-20-17)7-14(18)10-19-16/h3-10H,11H2,1-2H3

InChI Key

OQITXHSUHYHGJU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C2=CC3=NC=C(C=C3C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.